Home > Products > Screening Compounds P19186 > N-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide
N-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide -

N-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide

Catalog Number: EVT-4945821
CAS Number:
Molecular Formula: C25H16Cl2N4O
Molecular Weight: 459.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one

  • Compound Description: This compound is an α,β-unsaturated carbonyl compound synthesized through ultrasound irradiation using green solvents. It has shown potent antibacterial activity against various bacterial microorganisms. []

(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide

  • Compound Description: This compound consists of two independent molecules connected by various hydrogen bonds, including Namide—H⋯N≡C, Hphenyl⋯O=C, and Hphenyl⋯Br interactions. []

Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

  • Compound Description: This compound exhibits unique structural characteristics with two molecules in the asymmetric unit, showcasing different conformations within the pyrrole rings. It features C—H⋯Cl and C—H⋯O interactions, forming dimers and chains within its crystal structure. []

3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one

  • Compound Description: This compound acts as a versatile precursor for synthesizing various derivatives through reactions with hydrazine hydrate, benzoyl chloride, primary/secondary amines, hydroxylamine hydrochloride, and ammonium acetate. These derivatives display antibacterial, antifungal, and anticancer activities. []

5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

  • Compound Description: This compound crystallizes in the monoclinic crystal system with the P21/n space group. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This compound, synthesized through a microwave-assisted one-pot process, showcases a complex polyheterocyclic structure and has potential applications in medicinal chemistry. []

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound crystallizes in the monoclinic crystal system, and its structure has been investigated using DFT calculations and Hirshfeld surface analysis. It shows promising applications in medicinal chemistry based on molecular docking studies. []

2-phenyl-5-(1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole

  • Compound Description: This compound, synthesized via iodine-catalyzed oxidative cyclization, demonstrates potent antimicrobial and antioxidant properties. []

4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound exhibits a distinct structural arrangement with a chlorophenyl ring connected to a pyrazol-3-one and a pyrazole ring. Its crystal structure reveals intricate intermolecular interactions, including C—H⋯O hydrogen bonds and C—H⋯π interactions. []

2-(3,4-Dichlorophenylimino)-5-((3-(p-substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-one

  • Compound Description: This compound series includes a variety of p-substituted phenyl groups and exhibits potent antibacterial, antifungal, and antimycobacterial activities. []

Methyl N-[(4-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate

  • Compound Description: This compound exists in an enamine–keto form, stabilized by intramolecular N—H⋯O hydrogen bonds. Its crystal structure reveals intermolecular C—H⋯O hydrogen bonds linking molecules into chains. []

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound, featuring a flattened boat conformation of the dihydropyrimidinone ring, forms centrosymmetric dimers through N—H⋯O hydrogen bonds in its crystal structure. []

(E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one

  • Compound Description: This compound exhibits a trans conformation with respect to the acyclic C=C bond and forms inversion dimers via C—H⋯O hydrogen bonds in its crystal structure. []

2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile

  • Compound Description: This compound features a 4-chlorophenyl substituent on a pyrazole ring and exhibits intermolecular N—H⋯N hydrogen bonding in its crystal structure. []

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

  • Compound Description: The compound, containing a thiazole ring and a pyrazole ring connected via a propyl group, has been studied for its molecular structure, electronic properties, and vibrational spectra using DFT calculations. []

rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one

  • Compound Description: This compound crystallizes in the P1 space group and exhibits N—H⋯N and C—H⋯π(arene) hydrogen bonding in its crystal structure. []

(E)-1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

  • Compound Description: This compound exhibits an E configuration about the central C=C bond and features weak intramolecular C—H⋯O and C—H⋯N contacts. Its crystal structure reveals the presence of C—H⋯π interactions. []

4-(Benzofuran-2-yl)-2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole

  • Compound Description: This compound features benzofuranyl, thiazolyl, pyrazolyl, chlorophenyl, and fluorophenyl ring systems. It exhibits pairwise C—H...F interactions and aromatic π–π interactions in its crystal structure. []

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

  • Compound Description: This compound has a planar benzofuran ring system and exhibits weak N—H⋯N, N—H⋯O, and C—H⋯O interactions in its crystal structure. []

(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

  • Compound Description: This compound exhibits a trans configuration about the acyclic C=C bond and forms inversion dimers via intermolecular C—H⋯O hydrogen bonds in its crystal structure. []

1-(2-Hydroxy-phenyl)-3-(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)-propenone

  • Compound Description: This compound serves as a precursor for synthesizing 3-chloro-2-(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)-chromon-4-one and 2-(1'-phenyl-3'-thiophen-2-yl-3,4-dihydro-2H,1H'-[3,4]bipyrazol-5-yl)-phenol through oxidative cyclization and condensation reactions. []

N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

  • Compound Description: This compound is synthesized by hydrolyzing a precursor azlactone and reacting it with o-phenylenediamine. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine

  • Compound Description: This series of amide derivatives was synthesized and tested for antiproliferative activity against the human breast cancer cell line MCF7. []

(2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

  • Compound Description: This compound forms intramolecular hydrogen bonds and aggregates into a three-dimensional architecture via C—H⋯F, C—H⋯O, and C—H⋯π interactions in its crystal structure. []

(2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

  • Compound Description: This compound exhibits intramolecular hydrogen bonding and forms dimeric aggregates via C—H⋯π interactions in its crystal structure. []

3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenylisoxazolidine

  • Compound Description: This compound features an isoxazolidine ring with an envelope conformation and exhibits specific orientations of the phenyl and bromophenyl rings relative to the attached pyrazole ring. []

(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

  • Compound Description: This compound exhibits an E conformation about the C=C double bond and features a twisted structure. Its crystal structure reveals the presence of C—H⋯O, C—H⋯π, and π–π interactions. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-one

  • Compound Description: This compound series exhibits disorder in the thiophene unit, and its crystal structure is characterized by C—H⋯N and C—H⋯O hydrogen bonds. []

(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyanilino)but-2-en-1-one

  • Compound Description: This compound features a nearly planar central residue stabilized by intramolecular hydrogen bonds. Its crystal structure reveals a twisted molecular conformation and supramolecular layers formed through C—H⋯π interactions. []

2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl) phenyl]-4, 5-dihydro-1H-pyrazol-1-yl}-1, 3-thiazol-4(5H)-one

  • Compound Description: This compound has been extensively studied using FTIR, FT-Raman spectroscopy, and DFT calculations. Molecular docking analysis revealed its potential for hydrophobic interactions and binding affinity towards proteins. []

N′-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

  • Compound Description: This compound exhibits a twisted structure with specific dihedral angles between its ring systems. Its crystal structure reveals the presence of N—H...O hydrogen bonds and weak C—H...O interactions. []

5-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole

  • Compound Description: This series of compounds exhibits in vitro antibacterial and antifungal activity against various bacterial and fungal strains. []

2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole

  • Compound Description: DFT calculations and spectroscopic analyses have been employed to investigate this compound's electronic properties, vibrational frequencies, and molecular structure. Docking studies reveal its potential for strong ligand-protein interactions. []

1-(4-chlorophenyl)-4-(2-furoyl)-3-phenyl-1H-pyrazol-5-ol

  • Compound Description: This compound crystallizes in the monoclinic crystal system and belongs to the P21/n space group. []

5-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: This compound features a dihedral angle of 69.35(3)° between the pyrazole and pyrazolone rings and exhibits intra- and intermolecular hydrogen bonding in its crystal structure. []

methanone

  • Compound Description: This compound exhibits specific dihedral angles between its chlorophenyl, phenyl, and thienoyl rings relative to the central pyrazole ring. It forms inversion dimers through O—H⋯O hydrogen bonds in its crystal structure. []

4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ethanol hemisolvate

  • Compound Description: This compound exists as two crystallographically independent molecules with slightly different conformations and forms infinite one-dimensional chains in its crystal structure. []

4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Compound Description: This Schiff base compound adopts an E configuration and features weak intramolecular C—H⋯O hydrogen bonds. Its crystal structure reveals weak C—H⋯π interactions. []

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide

  • Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, each exhibiting different conformations. Its crystal structure reveals the formation of dimers through N—H⋯O hydrogen bonds and a three-dimensional structure through C—H⋯O interactions. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound is synthesized via a cyclization reaction and is characterized using FT-IR, NMR, and LCMS data. []

4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: This compound exhibits specific dihedral angles between its pyrazol-5-ol, phenyl, and pyrazolone rings. Its crystal structure is characterized by N—H⋯O, C—H⋯Cl hydrogen bonds, and intermolecular π–π interactions. []

6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy) methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This water-insoluble compound was successfully encapsulated in chitosan nanoparticles to enhance its bioavailability. The encapsulated form showed promising anti-cancer activity against C6 cell lines with a significantly lower IC50 value compared to the non-encapsulated drug. []

Properties

Product Name

N-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylamide

IUPAC Name

(Z)-N-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide

Molecular Formula

C25H16Cl2N4O

Molecular Weight

459.3 g/mol

InChI

InChI=1S/C25H16Cl2N4O/c26-20-8-6-17(7-9-20)24-19(16-31(30-24)23-4-2-1-3-5-23)14-18(15-28)25(32)29-22-12-10-21(27)11-13-22/h1-14,16H,(H,29,32)/b18-14-

InChI Key

MGDJVRCVWWMNEO-JXAWBTAJSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C(C#N)C(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=C(C#N)C(=O)NC4=CC=C(C=C4)Cl

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C(/C#N)\C(=O)NC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.